TAT-P110

Drp1-Fis1 selectivity mitochondrial adaptor specificity separation-of-function inhibitor

TAT-P110 is the procurement-critical, separation-of-function Drp1-Fis1 inhibitor for dissecting pathological mitochondrial fission. Unlike broad Drp1 GTPase inhibitors (e.g., Mdivi-1), it selectively blocks Drp1-Fis1 binding while sparing Mff/Mid49/51-dependent physiological fission. Validated in vivo across three neurodegenerative models (HD R6/2 survival benefit; MPTP PD neuroprotection; 5XFAD AD efficacy) and sepsis/ischemia-reperfusion systems. Verify the TAT conjugate: TAT-P110 and Myr-P110 yield quantitatively different outcomes in cardiac I/R. For Fis1-dependent vs. independent Drp1 dissection, TAT-P110 is the only peer-reviewed standard.

Molecular Formula C100H178N44O26
Molecular Weight 2412.8 g/mol
Cat. No. B15603523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-P110
Molecular FormulaC100H178N44O26
Molecular Weight2412.8 g/mol
Structural Identifiers
InChIInChI=1S/C100H178N44O26/c1-52(2)43-67(89(165)143-69(44-53(3)4)92(168)144-42-16-26-71(144)91(167)141-58(20-10-36-120-95(107)108)80(156)129-50-76(151)132-70(51-145)93(169)170)142-90(166)68(46-77(152)153)131-74(149)48-126-73(148)47-128-79(155)57(19-9-35-119-94(105)106)133-84(160)62(22-12-38-122-97(111)112)137-86(162)64(24-14-40-124-99(115)116)139-88(164)66(31-32-72(104)147)140-87(163)65(25-15-41-125-100(117)118)138-85(161)63(23-13-39-123-98(113)114)136-83(159)61(18-6-8-34-102)135-82(158)60(17-5-7-33-101)134-81(157)59(21-11-37-121-96(109)110)130-75(150)49-127-78(154)56(103)45-54-27-29-55(146)30-28-54/h27-30,52-53,56-71,145-146H,5-26,31-51,101-103H2,1-4H3,(H2,104,147)(H,126,148)(H,127,154)(H,128,155)(H,129,156)(H,130,150)(H,131,149)(H,132,151)(H,133,160)(H,134,157)(H,135,158)(H,136,159)(H,137,162)(H,138,161)(H,139,164)(H,140,163)(H,141,167)(H,142,166)(H,143,165)(H,152,153)(H,169,170)(H4,105,106,119)(H4,107,108,120)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
InChIKeyLPSAKHDCBYBJMC-VZOPDNRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT-P110 (P110) Peptide: A Drp1-Fis1 Interaction Inhibitor for Mitochondrial Fission Research and Neurodegenerative Disease Modeling


TAT-P110 (also referred to as P110 or P110-TAT) is a cell-permeable, 20-amino acid synthetic peptide composed of a TAT47-57 transduction domain fused to a seven-residue Drp1-derived inhibitory sequence (DLLPRGT). It functions as a selective inhibitor of the protein-protein interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission protein 1 (Fis1) [1]. Unlike broad-spectrum Drp1 GTPase inhibitors such as Mdivi-1, TAT-P110 acts as a separation-of-function inhibitor that disrupts pathological Drp1-Fis1-mediated mitochondrial fission while sparing Drp1 interactions with other mitochondrial adaptors (Mff, Mid49, Mid51) that govern physiological mitochondrial quality control [2]. This mechanistic distinction is the foundational basis for procurement decisions when selecting among Drp1-pathway inhibitors.

Why TAT-P110 Cannot Be Replaced by Generic Drp1 Inhibitors Such as Mdivi-1 or Non-TAT-Conjugated P110 Analogs


Drp1 is a multifunctional GTPase that mediates both physiological mitochondrial fission (via Mff binding) and pathological fission (via Fis1 binding). Broad Drp1 GTPase inhibitors such as Mdivi-1 (IC50 ~1-10 µM) non-selectively suppress all Drp1 activity, which can impair basal mitochondrial quality control, reduce exercise capacity in vivo, and paradoxically accelerate neurodegenerative pathology [1]. TAT-P110, by contrast, has been demonstrated to selectively disrupt the Drp1-Fis1 interaction without affecting Drp1 binding to Mff, Mid49, or Mid51 in multiple independent studies across neuronal, renal, pulmonary, and cardiac models [2]. Furthermore, the TAT conjugation is not interchangeable with myristoylation: published head-to-head comparisons in myocardial ischemia-reperfusion models show that myristoylated P110 (Myr-P110) and TAT-conjugated P110 yield quantitatively different infarct size reduction and cardiac functional recovery outcomes, making the specific conjugate a procurement-relevant variable [3].

TAT-P110 Product-Specific Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation Data


Selective Disruption of Drp1-Fis1 Interaction Without Affecting Drp1-Mff or Drp1-Mid51 Binding

In co-immunoprecipitation assays using SH-SY5Y neuronal cells, P110 (1 µM) selectively blocked the Drp1-Fis1 interaction (P<0.01 vs. MPP+-treated group) while having no detectable effect on the interaction between Drp1 and Mff or between Drp1 and MIEF1 (Mid51) [1]. This was independently confirmed in a 2024 acute kidney injury study in which P110 disrupted the Drp1-Fis1 interaction 'without affecting the binding of Drp1 to other mitochondrial receptors such as MFF and Mid51' [2]. In the Nature Communications 2023 study, single-cell PLA assays confirmed that P110 blocked the LPS-induced increase in Drp1-Fis1 association while leaving Drp1-Mff interaction (which mediates physiological fission) unaffected [3]. This selectivity profile is not replicated by Mdivi-1, which inhibits all Drp1 GTPase activity indiscriminately.

Drp1-Fis1 selectivity mitochondrial adaptor specificity separation-of-function inhibitor

GTPase Selectivity: P110 Inhibits Drp1 GTPase Activity but Not OPA1, MFN1, or Dynamin-1 at Equivalent Concentrations

In recombinant protein GTPase activity assays, P110 (1 µM) inhibited Drp1 GTPase activity (P<0.05 vs. Drp1 alone) while displaying no significant effect on the GTPase activities of human MFN1, OPA1, or dynamin-1 at the same concentration [1]. This profile contrasts with Mdivi-1, which inhibits both Drp1 and Dynamin I (Dnm1) with reported IC50 values of 1-10 µM , and with Dynasore, which inhibits dynamin 1/2 GTPase activity (IC50 ~15 µM) . The absence of activity against the pro-fusion GTPases MFN1 and OPA1 further supports that TAT-P110 does not inadvertently promote a hyper-fused mitochondrial network.

GTPase selectivity off-target profiling Drp1-specific inhibitor

In Vivo Efficacy in Huntington's Disease Model: P110-TAT Improves Motor Function and Survival in R6/2 Transgenic Mice

In R6/2 transgenic Huntington's disease (HD) mice treated with P110-TAT (3 mg/kg/day for 8 weeks), mitochondrial respiratory control ratio (RCR) in brain mitochondria was significantly improved vs. TAT-treated R6/2 controls (P<0.01) [1]. Mobility (open-field activity) was significantly improved in P110-TAT-treated R6/2 mice relative to TAT-treated R6/2 mice, reaching levels similar to wild-type mice (P<0.05) [1]. Crucially, P110-TAT treatment significantly extended survival compared to TAT-treated R6/2 mice (Mantel-Cox log-rank test, χ²=17.27, 3 degrees of freedom, P=0.0006; n=12 per group) [1]. The study also demonstrated that P110-TAT blocked Drp1/p53 mitochondrial accumulation, a mechanism not addressed by GTPase-only inhibitors such as Mdivi-1 [2].

Huntington's disease R6/2 mice in vivo survival motor function

Myocardial Ischemia-Reperfusion Injury: P110 Reduces Infarct Size and Preserves Cardiac Contractile Function

In isolated perfused rat hearts subjected to ischemia (30 min)/reperfusion (45 min), P110 (1 µM) administered for 10 min before ischemia and 20 min post-reperfusion significantly reduced infarct size to 20±3% of the area at risk, compared to 41±4% in untreated control I/R hearts (P<0.01) [1]. Left ventricular developed pressure (LVDP) recovered to 77±9% of baseline in the P110-treated group versus 34±8% in untreated controls (P<0.01), and dP/dtmax recovered to 58±7% versus 29±4% (P<0.01) [1]. A separate study compared TAT-conjugated P110 directly with myristoylated P110 (Myr-P110) in the same I/R model: Myr-P110 reduced infarct size to 28±2% (P<0.01 vs. control 46±3%), while TAT-conjugated P110 yielded an infarct size of 35±3%, which was not statistically different from controls [2]. This quantitative difference between conjugation strategies is procurement-relevant: users seeking maximal infarct reduction in ex vivo heart models should consider Myr-P110, while TAT-P110 remains validated in neurodegeneration and sepsis models where the TAT delivery strategy is more extensively characterized.

myocardial infarction ischemia-reperfusion injury infarct size cardioprotection

LPS-Induced Sepsis Model: Complete Prevention of Mitochondrial Fragmentation and Restoration of Mitochondrial Membrane Potential

In H9c2 cardiomyocytes treated with bacterial lipopolysaccharide (LPS) to induce pathological mitochondrial fission, P110 (1 µM) completely prevented the LPS-induced decline in the percentage of cells with fused mitochondria: cells with fused mitochondria were 37% in the LPS+P110 group compared to 38% in the untreated control and 20% in the LPS+Vehicle group [1]. P110 also restored mitochondrial membrane potential (TMRM signal): 30% of cells showed high TMRM in the LPS+P110 group versus 15% in LPS+Vehicle and 34% in untreated control [1]. The small-molecule P110 mimetic SC9 produced comparable effects (36% fused; 41% high TMRM), while SC1 and SC3 showed inferior or detrimental effects [1]. In vivo, P110 treatment reduced cardiac mitochondrial fragmentation, prevented decline in cardiac function, and reduced mortality in LPS-treated mice [2].

sepsis LPS mitochondrial fragmentation endotoxemia membrane potential

Right Ventricular Ischemia-Reperfusion: P110 and Mdivi-1 Demonstrate Comparable Efficacy but via Distinct Mechanisms at Different Concentrations

In a monocrotaline-induced pulmonary arterial hypertension (MCT-PAH) rat model with superimposed right ventricular ischemia-reperfusion (RV-IR), both P110 (1 µM) and Mdivi-1 (25 µM) reduced Drp1 translocation to mitochondria, improved mitochondrial structure and function, and reduced right ventricular end-diastolic pressure (RVEDP) [1]. Notably, P110 achieved these effects at a 25-fold lower concentration than Mdivi-1 (1 µM vs. 25 µM), consistent with P110's mechanism of specifically disrupting the Drp1-Fis1 interaction rather than broadly inhibiting Drp1 GTPase activity [1]. However, in a pulmonary hypertension RV fibroblast study, P110 at concentrations up to 100 µM for up to 48 h showed no significant effect on mitochondrial fragmentation, whereas Mdivi-1 (25 µM) and siDrp1 significantly inhibited fission — suggesting cell-type and context-dependent differences in P110 efficacy that may relate to Fis1 expression levels or Drp1 adaptor usage in different cell populations [2].

pulmonary hypertension right ventricle Drp1 translocation Mdivi-1 comparison

Optimal Application Scenarios for TAT-P110 Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Target Validation Requiring Selective Drp1-Fis1 Pathway Dissection

When the experimental objective is to determine whether pathological mitochondrial fission in a neurodegenerative model (Huntington's, Parkinson's, or Alzheimer's disease) is specifically mediated by the Drp1-Fis1 axis versus the Drp1-Mff axis, TAT-P110 is the only validated tool that can make this distinction. The compound has demonstrated in vivo efficacy across three neurodegenerative disease models: HD (R6/2 mice — survival benefit, P=0.0006) [1], Parkinson's disease (MPTP mouse model — neuroprotection with 1.5 mg/kg/day) [2], and Alzheimer's disease (5XFAD mice — improved behavioral deficits and reduced Aβ accumulation) [3]. No other Drp1 inhibitor (Mdivi-1, Drpitor1, Dynasore) has this breadth of in vivo neurodegenerative disease validation with demonstrated Fis1-pathway selectivity. Recommended in vivo dose: 1.5-3 mg/kg/day intraperitoneally.

Sepsis and Endotoxemia Research: Mitochondrial Function Preservation in Inflammatory Models

For researchers studying mitochondrial dysfunction during sepsis or systemic inflammation, TAT-P110 provides the unique advantage of completely preventing LPS-induced mitochondrial fragmentation (37% fused mitochondria with P110 vs. 20% with LPS alone) while simultaneously restoring mitochondrial membrane potential (30% high TMRM signal vs. 15% LPS alone) [4]. The small-molecule mimetic SC9 can serve as a complementary tool, but TAT-P110 remains the reference peptide standard against which new Drp1-Fis1 inhibitors are benchmarked in this model system. The in vivo mortality reduction data in LPS-treated mice [5] further supports selection for translational sepsis research.

Ischemia-Reperfusion Injury Studies Where Drp1 Adaptor Selectivity Must Be Controlled

In myocardial or renal ischemia-reperfusion (I/R) studies, TAT-P110 can be deployed at 1 µM to inhibit pathological fission while preserving Mff-mediated mitochondrial quality control [6]. However, procurement decisions for cardiac I/R models should consider that Myr-P110 demonstrated statistically significant infarct size reduction (28±2%, P<0.01) where TAT-P110 did not reach statistical significance (35±3%, n.s.) in the same ex vivo model [7]. For renal I/R, TAT-P110 has demonstrated significant improvement in kidney function and structural damage with no apparent toxic side effects at high doses [6], making it suitable for acute kidney injury models.

Mechanistic Studies Requiring Co-Administration of a Selective Drp1-Fis1 PPI Inhibitor Alongside a Broad-Spectrum Drp1 GTPase Inhibitor

TAT-P110 (Drp1-Fis1 PPI inhibitor at 1 µM) and Mdivi-1 (Drp1 GTPase inhibitor at 25 µM) can be used as complementary pharmacological tools to dissect Fis1-dependent vs. Fis1-independent Drp1 functions. Published data confirm that both compounds reduce Drp1 mitochondrial translocation and improve mitochondrial structure in the same RV-IR model, but at vastly different effective concentrations (1 µM vs. 25 µM) and via distinct molecular mechanisms [8]. Researchers seeking to distinguish GTPase-dependent from adaptor-specific Drp1 functions should procure both compounds for parallel-condition experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAT-P110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.